Gomisin J

描述

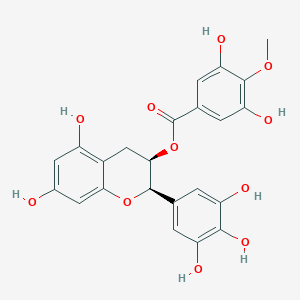

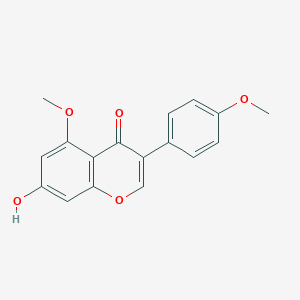

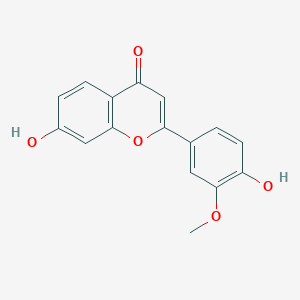

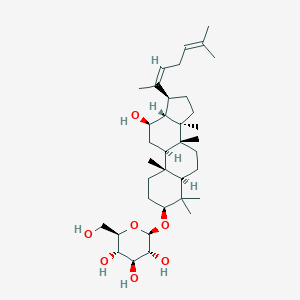

Gomisin J (GomJ) is a derivative of a lignan compound found in Schisandra chinensis . It has been shown to have regulatory effects on virus, oxidative stress, and tumor progression .

Synthesis Analysis

The biosynthesis of Gomisin J in Schisandra sphenanthera involves a complex network of genes. A study identified the tan module from a Weighted Gene Co-expression Network Analysis (WGCNA) as crucial for its biosynthesis and regulation. This module contains eight transcription factors and four cytochrome P450 enzymes .Chemical Reactions Analysis

Gomisin J has been found to suppress lipid accumulation by regulating the expression of lipogenic and lipolytic enzymes and inflammatory molecules .科研应用

Inhibition of Hepatic Lipogenesis : Gomisin J has been found to inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This is achieved through activation of the AMPK-dependent pathway and inhibition of the hepatokine fetuin-A, suggesting potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).

Anticancer Activity in Colorectal Cancers : Gomisin J disrupts the interaction between β-catenin and its DNA sequences in HCT116 cells, leading to cell cycle arrest at the G0/G1 phase. This suggests a role for Gomisin J as a potential agent for preventing and treating human colorectal cancers (Kang et al., 2012).

Anti-HIV Properties : Halogenated derivatives of Gomisin J act as inhibitors of HIV-1 reverse transcriptase, indicating potential use in treating HIV infections (Fujihashi et al., 1995).

Anti-lipid Peroxidation : Gomisin J exhibits anti-lipid peroxidation properties in rat liver mitochondria and cultured myocardial cells, suggesting protective roles against oxidative stress (Peng et al., 1996).

Vascular Relaxation via eNOS Activation : Gomisin J induces endothelium-dependent vasorelaxation in rat thoracic aorta through activation of endothelial nitric oxide synthase (eNOS), implying benefits for cardiovascular health (Park et al., 2012).

Prevention of Tumor Promotion in Skin Carcinogenesis : Gomisin A and J demonstrate inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation, thereby suppressing tumor promotion in mouse skin (Yasukawa et al., 1992).

Hypertension Treatment : Gomisin J shows effectiveness in lowering blood pressure in angiotensin II-induced hypertensive mice and preserves vascular nitric oxide bioavailability, indicating potential for treating hypertension (Ye et al., 2014).

Inhibition of Inflammatory Cytokines in Human Cells : Gomisin N and J inhibit inflammatory mediator production in human cells, highlighting their anti-inflammatory potential (Hosokawa et al., 2017).

Cognitive Impairment Treatment : Gomisin A improves memory impairment in mice, suggesting a therapeutic role in cognitive disorders (Kim et al., 2006).

Glioma Treatment : Gomisin J inhibits glioma progression by inducing apoptosis and reducing glycolysis, offering a potential treatment strategy for glioma (Li & Yang, 2020).

Osteoblast Differentiation under Oxidative Stress : Gomisin A enhances osteoblast differentiation under high glucose-induced oxidative stress, which could be beneficial in diabetes-related bone disorders (Takanche et al., 2019).

Safety And Hazards

性质

IUPAC Name |

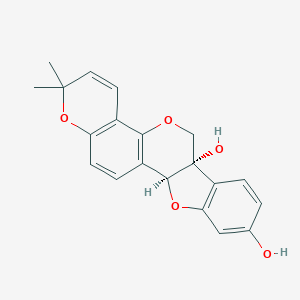

(9R,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216490 | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gomisin J | |

CAS RN |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X13A57600T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)